molecular formula C12H11ClN2O B1454234 2-Chloro-N-quinolin-3-ylpropanamide CAS No. 1098347-54-6

2-Chloro-N-quinolin-3-ylpropanamide

Cat. No. B1454234
CAS RN: 1098347-54-6
M. Wt: 234.68 g/mol
InChI Key: AOZIQRTWMQQNOF-UHFFFAOYSA-N
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Description

“2-Chloro-N-quinolin-3-ylpropanamide” is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is used in scientific research due to its unique properties, making it suitable for various applications, including drug synthesis and organic reactions.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact linear structure formula is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Antimalarial Activity

One of the significant applications of compounds similar to 2-Chloro-N-quinolin-3-ylpropanamide is in antimalarial activity. Werbel et al. (1986) synthesized a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which showed promising activity against resistant strains of Plasmodium berghei in mice and in primate models. These compounds demonstrated excellent antimalarial activity, and their pharmacokinetic properties suggest potential for extended protection against infection even with oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Neuroprotective and Antioxidant Properties

Compounds structurally similar to this compound have been studied for their neuroprotective properties. Studies have indicated that certain quinolinic acid derivatives are potential neurotoxins and that compounds like 4-chloro-3-hydroxyanthranilate can attenuate accumulations of neurotoxic agents, thereby reducing the severity of neurological deficits following spinal cord injury (Blight et al., 1995). Furthermore, Vogt et al. (2018) explored the antioxidant effects of quinolone derivatives with organoselenium groups, like 7-chloro-4-phenylselenyl-quinoline (PSQ), which showed efficacy against oxidative stress in brain diseases, emphasizing the critical role of phenylselenyl groups in the antioxidant activity of these compounds (Vogt et al., 2018).

Gastrointestinal and Hormonal Therapeutics

The therapeutic potential of quinoline derivatives extends to gastrointestinal and hormonal treatments. OPC-12759, a compound structurally akin to this compound, was found to prevent gastric mucosal damage induced by necrotizing agents, potentially through the enhancement of the generation of endogenous prostaglandins (Yamasaki et al., 1987). Additionally, compounds with a quinolone core have shown promise as antagonists for the gonadotropin-releasing hormone receptor, with potential applications in the treatment of hormone-dependent conditions (DeVita et al., 2001).

Future Directions

The future directions of “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-N-quinolin-3-ylpropanamide change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-tumor activity, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels within cells . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by ABC transporters, leading to its accumulation in specific tissues where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and cellular metabolism.

properties

IUPAC Name

2-chloro-N-quinolin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-10-6-9-4-2-3-5-11(9)14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZIQRTWMQQNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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